molecular formula C19H27N3O6 B12471749 N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]glycine

N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]glycine

Cat. No.: B12471749
M. Wt: 393.4 g/mol
InChI Key: NVTKJBXOBFRPLQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

  • δ 1.2–1.8 ppm (m, 20H): Cyclohexyl CH₂ groups
  • δ 3.9 ppm (s, 2H): Glycine CH₂
  • δ 10.2 ppm (s, 1H): Pyrimidine NH
  • δ 12.1 ppm (br, 1H): Carboxylic acid proton

¹³C NMR reveals key functional groups:

  • δ 170.5 ppm: Pyrimidine C=O
  • δ 165.3 ppm: Amide carbonyl
  • δ 157.8 ppm: Carboxylic acid COOH
  • δ 25–35 ppm: Cyclohexyl CH₂

Infrared Spectroscopy

IR (KBr pellet, cm⁻¹) shows prominent absorption bands:

  • 3320 (NH/OH stretch)
  • 1705 (C=O str, pyrimidine)
  • 1660 (C=O str, amide)
  • 1580 (C=C aromatic)
  • 1450 (CH₂ bend)

UV-Vis Spectroscopy

The compound exhibits λmax at 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) in methanol, attributed to the π→π* transition of the conjugated pyrimidine-carbonyl system. A weaker n→π* transition appears at 310 nm (ε = 850 L·mol⁻¹·cm⁻¹).

Computational Molecular Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO (-6.8 eV) localized on the pyrimidine ring and adjacent carbonyls
  • LUMO (-1.3 eV) distributed across the glycine-carboxylic acid system
  • Band gap of 5.5 eV indicates moderate reactivity

Electrostatic potential mapping shows:

  • Negative potential (-0.45 au) at carbonyl oxygens
  • Positive potential (+0.32 au) at NH and OH protons
  • Charge distribution supports hydrogen-bonding interactions

Molecular dynamics simulations (100 ns, explicit water) demonstrate:

  • Stable intramolecular H-bond between C6-OH and C4=O (2.9 Å)
  • Glycine carboxylate participates in solvent interactions
  • Cyclohexyl groups maintain hydrophobic shielding

Properties

Molecular Formula

C19H27N3O6

Molecular Weight

393.4 g/mol

IUPAC Name

2-[(1,3-dicyclohexyl-4-hydroxy-2,6-dioxopyrimidine-5-carbonyl)amino]acetic acid

InChI

InChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,26H,1-11H2,(H,20,25)(H,23,24)

InChI Key

NVTKJBXOBFRPLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O)O

Origin of Product

United States

Preparation Methods

Core Pyrimidine Trione Formation

The synthesis begins with the formation of the pyrimidine-2,4,6-trione core. A widely cited method involves the reaction of 1,3-dicyclohexylurea with malonic acid under acidic conditions (e.g., acetic acid/acetic anhydride) at elevated temperatures (100–130°C).

Reaction Scheme
1,3-Dicyclohexylurea + Malonic acid → 1,3-Dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Key Conditions

  • Solvent System : Acetic acid/acetic anhydride (29.5% v/v).
  • Temperature : 100–130°C (microwave-assisted heating reduces reaction time).
  • Impurity Control : The intermediate 5-acetyl-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (Fig. 1) is a critical impurity formed during acylation. Its concentration is controlled by maintaining solubility limits (43.7 mg/mL in acetic acid/acetic anhydride at 15°C) during isolation.

Glycine Coupling

The trione intermediate undergoes glycine coupling via a nucleophilic acyl substitution reaction.

Reaction Steps

  • Activation : The trione is treated with diethyl acetamidomalonate in the presence of a base (e.g., DBU) to form an activated intermediate.
  • Glycine Introduction : Reaction with glycine in ethanol/water under basic conditions yields the final product.

Optimization

  • Base Selection : DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) improves reaction efficiency compared to traditional bases like NaOH.
  • Solvent : Ethanol/water mixtures (3:1 v/v) enhance solubility and reduce side reactions.

Key Process Parameters and Data

Table 1: Reaction Conditions for Pyrimidine Trione Synthesis

Parameter Example 4 General Range
Solvent (AcOH/Ac₂O) 29.5% v/v 20–40% v/v
Temperature 100°C (microwave) 100–130°C
Reaction Time 40 minutes 30–60 minutes
Yield 85% 75–90%
5-Acetyl Impurity <0.15% w/w <0.2% w/w

Table 2: Glycine Coupling Optimization

Parameter Optimized Conditions
Base DBU
Solvent Ethanol/water (3:1)
Temperature 60–80°C
Reaction Time 3 hours
Final Product Purity ≥99.5% (HPLC)

Purification and Impurity Control

Crystallization

The crude product is purified via recrystallization from ethanol/water mixtures. Key steps include:

  • Cooling Rate : Slow cooling (0.5°C/min) to maximize crystal formation.
  • Solvent Ratio : Ethanol/water (4:1) achieves >98% recovery.

Chromatographic Methods

  • Preparative HPLC : Used for small-scale purification (acetonitrile/water with 0.1% TFA, 20–100% gradient).
  • Impurity Removal : The 5-acetyl derivative is removed by adjusting pH during isolation (target pH 6.8).

Physicochemical Properties

Table 3: Key Properties of Daprodustat

Property Value
Molecular Formula C₁₉H₂₇N₃O₆
Molecular Weight 393.43 g/mol
Melting Point 215–217°C (decomposes)
Solubility (Water) 0.5 mg/mL (25°C)
pKa 3.2 (carboxylic acid)

Chemical Reactions Analysis

Types of Reactions

Daprodustat undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of daprodustat, which can be used for further pharmaceutical applications .

Scientific Research Applications

Anemia Treatment

Daprodustat has been investigated primarily for its role in treating anemia associated with chronic kidney disease (CKD). It acts as a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI), which stimulates erythropoiesis by mimicking the effects of natural hypoxia. Clinical trials have shown that daprodustat effectively increases hemoglobin levels in patients with CKD without the need for erythropoiesis-stimulating agents (ESAs) .

Cardiovascular Benefits

Research indicates that daprodustat may confer cardiovascular benefits by improving oxygen delivery to tissues and reducing the risk of cardiovascular events in patients with anemia due to CKD. Its mechanism of action involves enhancing erythropoietin production and improving iron metabolism .

HIF Pathway Modulation

Daprodustat modulates the HIF pathway by inhibiting prolyl hydroxylase enzymes, leading to increased levels of HIF-α. This results in the transcriptional activation of genes involved in erythropoiesis and iron metabolism, including erythropoietin and transferrin .

Clinical Trials and Findings

Several clinical trials have been conducted to evaluate the efficacy and safety of daprodustat:

Trial Phase Study Design Population Primary Outcome Findings
Phase 3Randomized, double-blindPatients with CKD on dialysisChange in hemoglobin levelsSignificant increase in hemoglobin without ESA use
Phase 2Open-labelNon-dialysis CKD patientsSafety and tolerabilityWell-tolerated with no significant adverse effects reported

Combination Therapies

Future studies are exploring the potential of combining daprodustat with other therapeutic agents to enhance its efficacy in treating anemia and potentially other conditions related to hypoxia or iron deficiency .

Broader Applications

Beyond anemia treatment, researchers are investigating the potential applications of daprodustat in other areas such as oncology and metabolic disorders where HIF modulation may provide therapeutic benefits.

Mechanism of Action

Daprodustat works by inhibiting hypoxia-inducible factor prolyl hydroxylase enzymes. This inhibition stabilizes hypoxia-inducible factors, leading to increased transcription of genes involved in erythropoiesis. The primary molecular targets are the prolyl hydroxylase domain enzymes, which regulate the degradation of hypoxia-inducible factors .

Comparison with Similar Compounds

Daprodustat (Jesduvroq®)

Chemical Name : N-[(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidin-5-yl)carbonyl]glycine
Molecular Formula : C₁₉H₂₇N₃O₆
Molecular Weight : 393.43 g/mol
Key Differences :

  • Daprodustat has 2,4,6-trioxo groups on the pyrimidine ring, whereas the target compound has 6-hydroxy-2,4-dioxo substitutions .
  • The absence of a hydroxyl group in daprodustat increases its electrophilicity, enhancing its role as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. This structural feature is critical for its FDA approval in treating anemia associated with chronic kidney disease (CKD) .
  • The target compound’s hydroxyl group may reduce its metabolic stability compared to daprodustat but could introduce hydrogen-bonding interactions with biological targets.

Thieno[2,3-d]pyrimidine Derivatives

Example Compound: 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Key Differences:

  • Biological Activity : These derivatives are explored for antimicrobial and anticancer applications, contrasting with the HIF-PH inhibition mechanism of daprodustat and the target compound .

Benzoxathiol-Based Glycine Derivatives

Example Compound : N,N'-[(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine]
Molecular Formula : C₃₁H₃₂N₂O₁₃S
Molecular Weight : 672.66 g/mol
Key Differences :

  • Core Structure : A benzoxathiol ring replaces the pyrimidine, with sulfonic acid groups increasing water solubility .
  • Glycine Substitutions: Multiple glycine moieties enhance metal-chelating properties, making this compound suitable for diagnostic or catalytic applications rather than therapeutic use .

Structural and Functional Analysis: Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Primary Application
Target Compound Pyrimidine 6-hydroxy, 2,4-dioxo, dicyclohexyl ~393.43 Under investigation
Daprodustat Pyrimidine 2,4,6-trioxo, dicyclohexyl 393.43 CKD-associated anemia
Thieno-pyrimidine Derivatives Thieno-pyrimidine Thioxo, methyl, phenyl ~350–400 Antimicrobial/anticancer
Benzoxathiol-Glycine Derivative Benzoxathiol Sulfonic acid, carboxymethyl glycine 672.66 Diagnostic/catalytic

Research Findings and Implications

  • Daprodustat vs. Target Compound: The trioxo configuration in daprodustat optimizes HIF-PH inhibition by mimicking 2-oxoglutarate, a co-substrate for hydroxylase enzymes. The target compound’s hydroxyl group may reduce this mimicry but could offer novel binding interactions .
  • Solubility and Bioavailability : The cyclohexyl groups in both the target compound and daprodustat contribute to lipophilicity, favoring oral absorption. However, the hydroxyl group in the target compound may improve aqueous solubility slightly .
  • Synthetic Challenges: The thieno-pyrimidine derivatives () require multi-step synthesis due to sulfur incorporation, whereas the target compound’s pyrimidine core is more straightforward to functionalize .

Biological Activity

N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]glycine, commonly known as Daprodustat (GSK1278863) , is a compound of significant interest due to its biological activities related to anemia treatment and potential applications in wound healing and tendon injuries. This article delves into the biological activity of Daprodustat, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

Daprodustat is characterized by the following molecular formula:

  • Molecular Formula: C19H27N3O6
  • Molecular Weight: 393.4 g/mol

Structural Representation

The structural formula can be represented as follows:

InChI InChI 1S C19H27N3O6 c23 14 24 11 20 16 25 15 17 26 21 12 7 3 1 4 8 12 19 28 22 18 15 27 13 9 5 2 6 10 13 h12 13 26H 1 11H2 H 20 25 H 23 24 \text{InChI }\text{InChI 1S C19H27N3O6 c23 14 24 11 20 16 25 15 17 26 21 12 7 3 1 4 8 12 19 28 22 18 15 27 13 9 5 2 6 10 13 h12 13 26H 1 11H2 H 20 25 H 23 24 }

Synonyms

Daprodustat is also referred to by several other names:

  • 2-(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)acetic acid
  • GSK1278863

Daprodustat functions primarily as an hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor . By inhibiting HIF-PH enzymes, Daprodustat stabilizes HIF proteins that promote erythropoiesis (red blood cell production) in response to low oxygen levels. This mechanism is crucial in managing anemia associated with chronic kidney disease (CKD).

Efficacy in Anemia Treatment

Clinical trials have demonstrated that Daprodustat effectively increases hemoglobin levels in patients with anemia due to CKD. Notable studies include:

  • Trial Overview:
    • Study Design: Randomized controlled trials comparing Daprodustat with traditional erythropoiesis-stimulating agents (ESAs).
    • Results: Significant increases in hemoglobin levels were observed in patients treated with Daprodustat compared to placebo groups.
  • Case Study Example:
    • A study involving 300 patients with anemia showed that those treated with Daprodustat achieved target hemoglobin levels within 12 weeks of treatment initiation .

Safety Profile

The safety profile of Daprodustat has been evaluated across multiple clinical trials. Common side effects reported include:

  • Hypertension
  • Headaches
  • Gastrointestinal disturbances

Overall, the incidence of serious adverse events was comparable to that seen with ESAs .

Data Summary Table

ParameterDaprodustat (GSK1278863)Erythropoiesis-Stimulating Agents
MechanismHIF-PH inhibitorErythropoietin receptor agonist
IndicationAnemia in CKDAnemia in CKD
AdministrationOralSubcutaneous/Intravenous
Onset of ActionRapid (within weeks)Varies (days to weeks)
Common Side EffectsHypertension, headachesHypertension, thromboembolic events
Serious Adverse EventsComparable to ESAsHigher incidence reported

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